molecular formula C20H16F3N3OS B2914385 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 361172-12-5

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2914385
CAS No.: 361172-12-5
M. Wt: 403.42
InChI Key: WSFRTUNBZBMZBF-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a specialized heterocyclic compound intended for research and development purposes. This chemical features a complex molecular architecture comprising a dihydrothienopyrazole core, which is a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological interactions . The structure is further substituted with a 4-methylphenyl group and a 2-(trifluoromethyl)benzamide moiety. The inclusion of the trifluoromethyl group is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity. Compounds within this structural class, such as those based on the 4,6-dihydrothieno[3,4-c]pyrazole framework, are frequently investigated for their utility in various chemical biology and drug discovery programs . They may serve as key intermediates in organic synthesis or as tools for probing biological pathways. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3OS/c1-12-6-8-13(9-7-12)26-18(15-10-28-11-17(15)25-26)24-19(27)14-4-2-3-5-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFRTUNBZBMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Coupling with Benzamide: The final step involves coupling the thienopyrazole intermediate with a benzamide derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs differ primarily in substituents on the benzamide and pyrazole moieties. Key comparisons include:

Compound Name Benzamide Substituent Pyrazole Substituent Core Structure Key Features
Target Compound 2-(trifluoromethyl) 4-methylphenyl Thieno[3,4-c]pyrazole High electronegativity (CF₃), moderate lipophilicity, enhanced stability
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-(diethylsulfamoyl) 4-fluorophenyl Thieno[3,4-c]pyrazole Sulfonamide group increases polarity; fluorine enhances electronegativity
N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide 3,4-dimethyl 2,4-dimethylphenyl Thieno[3,4-c]pyrazole Methyl groups increase lipophilicity and steric bulk
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo 4-methylphenyl Thieno[3,4-c]pyrazole-5-one Bromine adds lipophilicity; 5-oxo group may influence tautomerism
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) N/A Simple benzamide Agricultural fungicide; CF₃ improves bioavailability

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group (logP ~1.1) balances hydrophobicity better than bromo (logP ~2.0) or diethylsulfamoyl (logP ~0.5) substituents .
  • Tautomerism: Unlike 5-oxo derivatives (), the target compound’s thieno-pyrazole core lacks keto-enol tautomerism, simplifying stability under physiological conditions .

Biological Activity

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thienopyrazoles and is characterized by the following structural features:

  • Thieno[3,4-c]pyrazole core : This fused ring system contributes to the compound's biological activity.
  • Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
  • Benzamide moiety : Imparts additional chemical properties that may influence its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thienopyrazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Trifluoromethyl Group : Utilization of reagents such as trifluoromethyl iodide.
  • Coupling with Benzamide : Final coupling reaction to form the desired product.

Antimicrobial Activity

Research indicates that thienopyrazole derivatives exhibit antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus at concentrations around 1 µg/mL .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Fluorinated derivatives of similar structures have demonstrated antiproliferative effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including interaction with specific enzymes involved in cancer progression .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory activity by modulating inflammatory pathways. Compounds in this class have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Binding to specific enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : Modulating receptor activities that influence inflammatory responses.
  • DNA Interaction : Inducing DNA damage in cancer cells leading to apoptosis.

Research Findings and Case Studies

StudyFindings
Prajapati et al. (2011)Evaluated various thiazole derivatives for antimicrobial activity; compounds showed effectiveness against E. coli and S. aureus.
Fluorinated Benzothiazoles (2004)Investigated antiproliferative effects; demonstrated that fluorinated derivatives could induce apoptosis in sensitive cancer cells without a biphasic dose-response.

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